molecular formula C8H8N2O B14262030 (3-Ethoxyprop-2-en-1-ylidene)propanedinitrile CAS No. 184690-34-4

(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile

Cat. No.: B14262030
CAS No.: 184690-34-4
M. Wt: 148.16 g/mol
InChI Key: YHXYTNJPDMKKAH-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an ethoxy group attached to a prop-2-en-1-ylidene moiety, which is further connected to a propanedinitrile group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxyprop-2-en-1-ylidene)propanedinitrile can be achieved through a Knoevenagel condensation reaction. This involves the reaction of malononitrile with ethyl vinyl ether in the presence of a base such as piperidine or pyridine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Ethoxyprop-2-en-1-ylidene)propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethoxy group and nitrile groups play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (Ethoxymethylene)malononitrile
  • (Cycloprop-2-en-1-ylidene)propanedinitrile
  • (3-Oxoisoindolin-1-ylidene)propanedinitrile

Uniqueness

(3-Ethoxyprop-2-en-1-ylidene)propanedinitrile is unique due to its specific structural features, including the ethoxy group and the prop-2-en-1-ylidene moiety.

Properties

CAS No.

184690-34-4

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-(3-ethoxyprop-2-enylidene)propanedinitrile

InChI

InChI=1S/C8H8N2O/c1-2-11-5-3-4-8(6-9)7-10/h3-5H,2H2,1H3

InChI Key

YHXYTNJPDMKKAH-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC=C(C#N)C#N

Origin of Product

United States

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